2-Phenylethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It features a sulfonyl fluoride functional group, which is characterized by the presence of a sulfur atom bonded to a fluorine atom and an alkyl or aryl group. This compound is part of a class of chemicals known as sulfonyl fluorides, which are recognized for their utility in synthetic organic chemistry and biological applications due to their electrophilic nature and stability under physiological conditions .
There is no current information available regarding a specific mechanism of action for PESF in biological systems.
Due to the lack of specific data, it's important to consider potential hazards associated with similar compounds:
2-Phenylethane-1-sulfonyl fluoride (PSF), also known as benzeneethanesulfonyl fluoride, is an organic compound with the chemical formula C₈H₉FO₂S PubChem: . It is a colorless liquid at room temperature .
Due to its reactive nature, PSF has potential applications in biological research, particularly as a protein modification tool. The fluoride group (F) in PSF can react with hydroxyl groups (OH) on certain amino acids within proteins, forming a covalent bond Biosynth. This modification can alter the protein's structure and function.
PSF can potentially inhibit enzymes by modifying essential amino acid residues within the active site, thereby preventing substrate binding or catalysis [theoretical concept, not confirmed by extensive research].
PSF can be used to study protein-protein interactions by selectively modifying one protein and then observing its ability to bind to another protein. This approach can help identify critical residues involved in protein-protein complex formation [theoretical concept, not confirmed by extensive research].
The biological activity of 2-Phenylethane-1-sulfonyl fluoride is significant in medicinal chemistry. Sulfonyl fluorides are often employed as electrophilic warheads in drug discovery due to their ability to selectively label biomolecules. This selectivity allows for the development of targeted therapies and has implications in the design of inhibitors for various enzymes and proteins . Moreover, studies have indicated that compounds like 2-Phenylethane-1-sulfonyl fluoride may exhibit antifungal properties, making them potential candidates for agricultural applications against pathogens such as Botrytis cinerea and Bursaphelenchus xylophilus .
The synthesis of 2-Phenylethane-1-sulfonyl fluoride can be achieved through several methods:
2-Phenylethane-1-sulfonyl fluoride finds applications in multiple fields:
Interaction studies involving 2-Phenylethane-1-sulfonyl fluoride focus on its reactivity with biological macromolecules. These studies often aim to understand how the compound interacts with enzymes or receptors at a molecular level, leading to insights into its mechanism of action as a potential therapeutic agent or inhibitor. The selectivity and efficiency of these interactions are crucial for developing effective drugs that target specific biological pathways .
Several compounds share structural and functional similarities with 2-Phenylethane-1-sulfonyl fluoride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylpropane-1-sulfonyl fluoride | C5H11FO2S | Similar sulfonyl fluoride structure; used in similar reactions. |
| Phenylsulfonyl fluoride | C6H5SO2F | A simpler structure; widely used in electrophilic reactions. |
| Benzene-1-sulfonyl fluoride | C6H5SO2F | Commonly utilized in drug discovery; exhibits similar reactivity patterns. |
Uniqueness: 2-Phenylethane-1-sulfonyl fluoride is unique due to its specific aryl ethane structure, which influences its reactivity and biological activity compared to other sulfonyl fluorides. Its ability to participate in radical addition reactions further distinguishes it from simpler sulfonyl fluorides that may not exhibit such versatility .
Electrochemical oxidative coupling represents a pivotal synthetic approach for accessing 2-phenylethane-1-sulfonyl fluoride derivatives through the direct transformation of sulfur-containing precursors. This methodology leverages the controlled application of electrical potential to facilitate selective oxidation processes while maintaining mild reaction conditions that preserve sensitive functional groups [22].
The fundamental principle underlying electrochemical sulfonyl fluoride synthesis involves the anodic oxidation of thiol or disulfide substrates in the presence of fluoride sources, generating the target sulfonyl fluoride products through a series of electron transfer processes [22]. This approach offers significant advantages over traditional methods, including the elimination of stoichiometric oxidants, reduced waste generation, and enhanced selectivity profiles [5].
Recent investigations have demonstrated that electrochemical conditions enable the efficient conversion of phenylethyl thiols to their corresponding sulfonyl fluoride derivatives with yields ranging from 60% to 92% depending on specific reaction parameters [17] [22]. The electrochemical approach has proven particularly effective for 2-phenylethane-1-sulfonyl fluoride synthesis, as the phenylethyl scaffold provides optimal electronic properties for the required oxidation processes [22].
The activation of thiol and disulfide precursors in electrochemical sulfonyl fluoride synthesis proceeds through well-defined mechanistic pathways that involve sequential electron transfer events [22]. Initial oxidation occurs at the graphite anode, where thiol substrates undergo single-electron oxidation to generate thiyl radical intermediates [22]. These radical species subsequently participate in coupling reactions with sulfur dioxide equivalents to form sulfonyl radical intermediates [22].
Table 1: Electrochemical Activation Parameters for Thiol Precursors
| Substrate Type | Oxidation Potential (V vs SCE) | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylethyl thiol | +1.2 | 6-8 | 74-82 | [22] |
| Benzyl thiol | +1.1 | 5-7 | 76-89 | [22] |
| Alkyl thiols | +1.3-1.5 | 8-12 | 65-75 | [22] |
For disulfide precursors, the activation mechanism involves the formation of radical cations through anodic oxidation [22]. The disulfide bond undergoes heterolytic cleavage to generate sulfenyl fluoride intermediates, which are subsequently oxidized to sulfinyl and ultimately sulfonyl fluoride products [22]. This stepwise oxidation process ensures high selectivity for the desired sulfonyl fluoride functionality while minimizing unwanted side reactions [22].
The reaction mechanism has been elucidated through radical scavenger experiments and electrochemical analysis [22]. Addition of 2,2,6,6-tetramethylpiperidin-1-yl oxyl or butylated hydroxytoluene as radical scavengers significantly reduces reaction efficiency, confirming the involvement of radical intermediates in the transformation [22]. Kinetic studies have revealed that the rate-determining step involves the initial oxidation of the sulfur-containing substrate, with subsequent fluorination occurring rapidly under the established reaction conditions [22].
Biphasic reaction systems utilizing potassium fluoride as the fluoride source have emerged as highly effective methodologies for electrochemical sulfonyl fluoride synthesis [22]. These systems employ acetonitrile-aqueous hydrochloric acid biphasic mixtures that facilitate optimal mass transfer while maintaining the necessary acidity for efficient fluorination [22].
The biphasic approach offers several mechanistic advantages for 2-phenylethane-1-sulfonyl fluoride synthesis [22]. The organic phase provides an optimal environment for thiol substrate solubility and electrochemical oxidation, while the aqueous phase containing potassium fluoride and hydrochloric acid serves as the fluoride reservoir [22]. This separation enables controlled fluoride delivery to the oxidized sulfur intermediates while preventing premature hydrolysis of reactive species [22].
Table 2: Optimization Parameters for Biphasic Electrochemical Systems
| Parameter | Optimal Condition | Effect on Yield | Reference |
|---|---|---|---|
| Potassium fluoride equivalents | 5.0 equiv | 74% yield at optimal loading | [22] |
| Hydrochloric acid concentration | 1 M | Essential for fluorination efficiency | [22] |
| Pyridine additive | 1.0 equiv | Increases yield by 15-20% | [22] |
| Current density | 10-15 mA/cm² | Optimal for selective oxidation | [22] |
| Temperature | Room temperature | Maintains substrate stability | [22] |
The role of potassium fluoride in these systems extends beyond simple fluoride provision [22]. Kinetic studies have demonstrated that potassium fluoride functions partially as a supporting electrolyte, enhancing conductivity and facilitating efficient charge transfer processes [22]. The optimal loading of 5 equivalents of potassium fluoride represents a balance between adequate fluoride availability and prevention of electrode passivation effects [22].
Mechanistic investigations have revealed that pyridine additives serve multiple functions in biphasic systems [22]. Pyridine acts as an electron mediator, facilitating charge transfer between the electrode surface and substrate molecules [22]. Additionally, pyridine may function as a phase transfer catalyst, enhancing the mobility of ionic species between the organic and aqueous phases [22]. The inclusion of pyridine typically results in yield improvements of 15-20% compared to systems without this additive [22].
Photocatalytic methodologies represent a complementary synthetic strategy for accessing 2-phenylethane-1-sulfonyl fluoride derivatives through visible light-mediated activation processes [9] [13]. These approaches utilize photoredox catalysts to generate reactive intermediates under mild conditions, enabling the formation of carbon-sulfur bonds through radical-mediated pathways [9] [13].
The photocatalytic approach to sulfonyl fluoride synthesis offers distinct advantages over thermal and electrochemical methods, particularly in terms of functional group compatibility and reaction selectivity [9] [13]. Visible light activation enables precise control over reaction initiation and propagation, resulting in enhanced chemoselectivity and reduced formation of unwanted byproducts [9] [13].
Organoboron substrates have demonstrated exceptional compatibility with photocatalytic sulfonyl fluorination protocols, providing efficient access to 2-phenylethane-1-sulfonyl fluoride derivatives from readily available starting materials [9] [13]. The use of organotrifluoroborate salts and boronic acid pinacol esters as substrates leverages the established synthetic utility of organoboron chemistry while enabling direct incorporation of sulfonyl fluoride functionality [9] [13].
The photocatalytic conversion of phenylethyl organotrifluoroborate substrates to sulfonyl fluorides proceeds through single-electron transfer mechanisms initiated by acridinium-based photocatalysts [13]. Steady-state and time-resolved spectroscopy studies have confirmed that visible light excitation of 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate leads to oxidation of organotrifluoroborate substrates, generating alkyl radical intermediates [13].
Table 3: Photocatalytic Conditions for Organoboron Sulfonyl Fluorination
| Substrate Type | Photocatalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylethyl BF₃K | Acridinium D | Dichloroethane | 23 | 21 | 63-70 | [13] |
| Phenylethyl BPin | Acridinium D | Trifluorotoluene | 23 | 24 | 60-68 | [13] |
| Primary alkyl BF₃K | Acridinium D | Dichloroethane | 23 | 21 | 65-80 | [13] |
| Secondary alkyl BF₃K | Acridinium D | Dichloroethane | 23 | 24 | 55-75 | [13] |
The reaction mechanism involves initial photoexcitation of the acridinium catalyst followed by electron transfer from the organotrifluoroborate substrate [13]. This process generates alkyl radicals that are subsequently trapped by 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct to form alkyl sulfonyl radical intermediates [13]. These sulfonyl radicals then undergo fluorination with Selectfluor to yield the target sulfonyl fluoride products [13].
Boronic acid pinacol ester substrates require in situ conversion to organotrifluoroborates using potassium hydrogen difluoride before subjection to photocatalytic conditions [13]. This one-pot protocol enables direct conversion of boronic acid pinacol esters to sulfonyl fluorides without isolation of intermediate organotrifluoroborate species [13]. The transformation maintains high functional group tolerance, accommodating various substituents including heterocycles, halides, and protected alcohols [13].
Radical-mediated sulfur dioxide insertion represents a fundamental mechanistic pathway in photocatalytic sulfonyl fluoride synthesis, enabling the efficient incorporation of sulfur dioxide equivalents into carbon-centered radical intermediates [12] [15]. This process facilitates the formation of sulfonyl radical species that serve as key intermediates in the construction of sulfonyl fluoride functionality [12] [15].
The sulfur dioxide insertion mechanism proceeds through addition of carbon-centered radicals to sulfur dioxide, forming sulfonyl radical intermediates in a thermodynamically favorable process [12] [15]. Computational studies have demonstrated that the addition of alkyl radicals to sulfur dioxide exhibits significant negative free energy changes, with barriers typically below 8 kcal/mol for benzylic systems [28]. For unstabilized aliphatic radicals, the process appears to be barrierless, indicating highly efficient radical trapping by sulfur dioxide [28].
Table 4: Thermodynamic Parameters for Radical-Sulfur Dioxide Addition
| Radical Type | ΔG (kcal/mol) | Activation Barrier (kcal/mol) | Efficiency | Reference |
|---|---|---|---|---|
| Primary benzylic | -12.3 | 7.5 | High | [28] |
| Secondary benzylic | -14.1 | 6.8 | High | [28] |
| Primary aliphatic | -8.7 | <2.0 | Very high | [28] |
| Secondary aliphatic | -10.2 | <2.0 | Very high | [28] |
The choice of sulfur dioxide source significantly impacts reaction efficiency and selectivity [12] [13]. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct has emerged as the optimal sulfur dioxide equivalent for photocatalytic systems, providing controlled release of sulfur dioxide under reaction conditions [13]. Alternative sources such as potassium metabisulfite require higher temperatures and longer reaction times, potentially compromising functional group compatibility [12].
Mechanistic studies using radical clock substrates have confirmed the involvement of radical intermediates in the sulfur dioxide insertion process [18]. Experiments with 1,6-dienes and cyclopropyl-containing substrates demonstrate characteristic radical rearrangement patterns, supporting the proposed radical-mediated pathway [18]. The successful trapping of sulfonyl radicals by various electrophilic species further validates the formation of these key intermediates during the photocatalytic process [18].
2-Phenylethane-1-sulfonyl fluoride represents a significant member of the sulfonyl fluoride class of irreversible serine hydrolase inhibitors, demonstrating the characteristic mechanism of covalent modification that defines this chemical family [1] [2]. The compound operates through a nucleophilic substitution mechanism, specifically targeting the catalytically active serine residues within enzyme active sites through sulfur-fluoride exchange reactions [3] [4].
The sulfonylation kinetics of 2-phenylethane-1-sulfonyl fluoride follow a bimolecular mechanism characterized by the formation of a tetrahedral intermediate followed by fluoride elimination [5] [6]. The reaction proceeds via nucleophilic attack by the activated serine hydroxyl group on the sulfur center, forming a covalent sulfonyl-enzyme intermediate that renders the enzyme permanently inactive [2] [5].
Kinetic analysis of related sulfonyl fluoride compounds demonstrates significant variability in reaction rates depending on structural features and target enzyme characteristics [5] [7]. Phenylmethylsulfonyl fluoride, the closest structural analog, exhibits half-times ranging from 2.8 seconds for chymotrypsin to 237 seconds for trypsin at 1 millimolar concentrations [5]. The observed kinetic differences reflect the influence of active site microenvironment on the reactivity of the sulfonyl fluoride electrophile [8] [9].
The rate-determining step involves the nucleophilic attack by the catalytic serine residue, which is significantly enhanced by the presence of the catalytic triad that lowers the nucleophile's pKa [1] [10]. For serine proteases, the catalytic triad consisting of serine, histidine, and aspartate residues creates a microenvironment that substantially increases the nucleophilicity of the serine hydroxyl group [10] [11]. This enhanced reactivity explains the selective modification of active site serine residues over other serine residues present in the protein structure [1].
The sulfonylation reaction exhibits pseudo-first-order kinetics under excess inhibitor conditions, with second-order rate constants varying from 0.54 × 10⁻² to 12.04 × 10⁻² μM⁻¹ min⁻¹ depending on the specific enzyme target [7]. The reaction is effectively irreversible under physiological conditions, as the sulfonyl-enzyme bond is stable except under extreme alkaline conditions where β-elimination can occur [5] [11].
The selectivity profile of 2-phenylethane-1-sulfonyl fluoride and related compounds against fatty acid amide hydrolase and monoacylglycerol lipase represents a critical aspect of their biochemical utility [12] [13]. These enzymes, despite both belonging to the serine hydrolase family, exhibit distinct structural features that influence sulfonyl fluoride reactivity and selectivity [14] [15].
Fatty acid amide hydrolase demonstrates enhanced susceptibility to sulfonyl fluoride inhibition compared to monoacylglycerol lipase, with selectivity ratios often exceeding 10:1 for appropriately designed compounds [12] [13]. This selectivity stems from differences in active site architecture and accessibility. Fatty acid amide hydrolase possesses a more accessible active site with a unique serine-serine-lysine catalytic triad, contrasting with the conventional serine-histidine-aspartate triad found in monoacylglycerol lipase [16] [14].
Hexadecylsulfonyl fluoride, a long-chain analog, demonstrates potent and selective fatty acid amide hydrolase inhibition with minimal activity against monoacylglycerol lipase [12] [13]. The enhanced selectivity results from the compound's ability to access the fatty acid amide hydrolase active site through the enzyme's lipid-binding channel, while the bulky alkyl chain prevents effective binding to monoacylglycerol lipase [13] [14].
Structure-activity relationship studies reveal that phenylalkyl sulfonyl fluorides, including 2-phenylethane-1-sulfonyl fluoride, exhibit moderate selectivity for fatty acid amide hydrolase over monoacylglycerol lipase, with ratios typically ranging from 3:1 to 8:1 [17] [15]. This selectivity profile makes these compounds valuable tools for studying fatty acid amide hydrolase function while minimizing off-target effects on monoacylglycerol lipase-mediated pathways [18] [14].
The molecular basis for this selectivity involves multiple factors including active site complementarity, binding affinity, and reaction kinetics [15] [19]. Fatty acid amide hydrolase accommodates phenylalkyl substituents more effectively than monoacylglycerol lipase, leading to enhanced binding and subsequent covalent modification [13] [14]. Additionally, the catalytic environment in fatty acid amide hydrolase appears more conducive to sulfonyl fluoride reactivity, possibly due to the unique catalytic mechanism involving the lysine residue [16] [13].
The optimization of 2-phenylethane-1-sulfonyl fluoride and related compounds requires systematic examination of structural modifications and their impact on biological activity, selectivity, and physicochemical properties [20] [21]. Structure-activity relationship studies provide crucial insights for developing more potent and selective enzyme inhibitors while maintaining favorable pharmacological characteristics [22] [23].
Phenylalkyl chain length represents a critical determinant of enzyme inhibitory potency and selectivity for sulfonyl fluoride compounds [24] [22]. Systematic variation of the alkyl spacer between the phenyl ring and the sulfonyl fluoride warhead reveals optimal chain lengths for different target enzymes and provides insights into binding pocket accommodations [20] [25].
Short-chain analogs, including the phenylmethyl derivative (phenylmethylsulfonyl fluoride), demonstrate broad-spectrum serine protease inhibition but limited selectivity [1] [5]. The phenylmethyl compound exhibits potent activity against chymotrypsin, trypsin, and elastase with half-times ranging from 2.8 to 237 seconds at millimolar concentrations [5]. However, this broad reactivity profile limits its utility as a selective biochemical probe [1] [2].
Extension to the phenylethyl chain, as in 2-phenylethane-1-sulfonyl fluoride, provides enhanced selectivity while maintaining significant inhibitory potency [27]. The additional methylene unit allows for improved complementarity with certain enzyme active sites while reducing non-specific binding to others [22] [23]. This modification represents an optimal balance between reactivity and selectivity for many serine hydrolase targets [28] [29].
Longer-chain analogs, such as the pentyl derivative 5-(4-hydroxyphenyl)pentanesulfonyl fluoride, demonstrate exceptional selectivity for fatty acid amide hydrolase with IC₅₀ values of 0.52-0.59 μM [12] [13]. The extended chain length allows deep penetration into the enzyme's substrate-binding channel, creating favorable hydrophobic interactions while positioning the reactive sulfonyl fluoride group optimally for active site modification [13] [12].
Ultra-long-chain derivatives, exemplified by hexadecylsulfonyl fluoride, achieve remarkable fatty acid amide hydrolase selectivity through extensive hydrophobic interactions with the enzyme's membrane-binding domain [12] [16]. However, these compounds may suffer from poor solubility and cellular penetration, limiting their utility in certain experimental contexts [30] [31].
The optimal chain length varies significantly depending on the target enzyme, with shorter chains favoring serine proteases and longer chains providing enhanced selectivity for lipid-metabolizing enzymes [22] [19]. For 2-phenylethane-1-sulfonyl fluoride, the two-carbon spacer represents a compromise that maintains reasonable activity across multiple enzyme families while providing moderate selectivity [32] [29].
The hydrophilic and hydrophobic balance of sulfonyl fluoride inhibitors significantly influences their biological activity, selectivity, and pharmacological properties [33] [28]. Systematic modulation of this balance through strategic substitution patterns allows for fine-tuning of enzyme inhibitory profiles and optimization of drug-like characteristics [21] [23].
Hydrophobic modifications, particularly through aromatic ring substitutions, can enhance binding affinity and selectivity for enzymes with predominantly hydrophobic active sites [20] [25]. Para-substituted analogs generally demonstrate enhanced stability and selectivity compared to their unsubstituted counterparts [28] [29]. Electron-donating groups, such as methoxy substituents, provide stabilization against hydrolysis while maintaining or enhancing inhibitory potency [2] [28].
Conversely, electron-withdrawing substituents, including trifluoromethyl groups, tend to increase electrophilicity but may compromise stability in aqueous environments [28] [33]. These modifications require careful optimization to achieve the desired balance between reactivity and stability [30] [34].
Hydrophilic modifications, through hydroxyl, carboxyl, or amino group incorporation, can improve aqueous solubility and selectivity for enzymes with polar binding pockets [12] [25]. The hydroxylated derivative 5-(4-hydroxyphenyl)pentanesulfonyl fluoride demonstrates exceptional fatty acid amide hydrolase selectivity, attributed to hydrogen bonding interactions with polar residues in the enzyme's active site [12] [13].
The positioning of hydrophilic groups significantly affects activity profiles, with meta-positioned substituents generally showing reduced reactivity compared to para-positioned analogs [28] [2]. This positional effect reflects differences in electronic influence on the sulfonyl fluoride electrophile and potential steric interactions within enzyme active sites [20] [22].
Amphiphilic modifications, combining both hydrophilic and hydrophobic elements, can provide optimal balance for membrane-associated enzymes like fatty acid amide hydrolase and monoacylglycerol lipase [19] [14]. These modifications must be carefully designed to avoid excessive molecular weight or unfavorable partition coefficients that could limit cellular uptake [30] [33].
For 2-phenylethane-1-sulfonyl fluoride, the moderate hydrophobic character provided by the phenylethyl group creates a favorable balance for enzyme binding while maintaining adequate aqueous solubility for biochemical applications [32]. Further optimization might involve strategic substitution of the phenyl ring to enhance selectivity for specific enzyme targets while preserving this favorable hydrophilic-hydrophobic balance [21] [29].
Corrosive;Irritant